molecular formula C8H9ClN2O B117881 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-78-4

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride

Cat. No. B117881
M. Wt: 184.62 g/mol
InChI Key: SOAOIFJAIPJQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is an organic compound that is widely used in scientific research. It is a carbonyl chloride derivative of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and is also known as MTPC. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not well understood. However, it is known to react with nucleophiles such as amines and alcohols to form carbamates and esters. These reactions are widely used in the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments include its high yield and purity, as well as its wide range of applications. However, its limitations include the need for careful handling due to its reactivity with nucleophiles.

Future Directions

There are several future directions for the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in scientific research. One direction is the synthesis of new inhibitors of DPP-IV for the treatment of type 2 diabetes. Another direction is the synthesis of new biologically active compounds using this compound as a building block. Additionally, the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in the synthesis of new materials with unique properties is also an area of future research.
Conclusion:
In conclusion, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a valuable compound in scientific research. Its synthesis method has been optimized and it has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. While its mechanism of action is not well understood, it has low toxicity and is not mutagenic or carcinogenic. The future directions for the use of this compound in scientific research are promising, and it is expected to continue to play an important role in the development of new biologically active compounds and materials.

Synthesis Methods

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride involves the reaction of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with phosgene. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is obtained in high yield and purity. This synthesis method has been optimized and is widely used in research laboratories.

Scientific Research Applications

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. The inhibition of DPP-IV has been shown to be a promising approach in the treatment of type 2 diabetes.

properties

CAS RN

146979-78-4

Product Name

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride

InChI

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)5-3-2-4-6(5)10-11/h2-4H2,1H3

InChI Key

SOAOIFJAIPJQBD-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCC2=N1)C(=O)Cl

Canonical SMILES

CN1C(=C2CCCC2=N1)C(=O)Cl

synonyms

3-Cyclopentapyrazolecarbonyl chloride, 2,4,5,6-tetrahydro-2-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.